2-Amino-4-nitrobenzaldehyde
Overview
Description
2-Amino-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzaldehyde ring
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-nitrobenzaldehyde is the enzyme L-threonine transaldolase . This enzyme plays a crucial role in the catalysis of various biochemical reactions, particularly those involving the formation of carbon-carbon bonds .
Mode of Action
This compound interacts with its target, L-threonine transaldolase, through a process known as nucleophilic catalysis . In this process, the compound acts as a nucleophile, donating an electron pair to form a covalent bond with the enzyme . This interaction results in the formation of an intermediate complex, which subsequently undergoes further reactions .
Biochemical Pathways
The interaction of this compound with L-threonine transaldolase affects the glycine biosynthetic pathway . This pathway is responsible for the production of glycine, an essential amino acid involved in protein synthesis . The compound’s interaction with the enzyme accelerates the rate of hydrazone bond formation, a key step in the glycine biosynthetic pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and low skin permeation .
Result of Action
The result of the action of this compound is the efficient formation of hydrazone bonds, which are crucial in various research fields . These bonds are particularly important in dynamic combinatorial chemistry, a branch of chemistry that involves the generation of diverse molecular libraries .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of water-compatible Lewis acids can enhance the reaction between the compound and its target enzyme . Additionally, the compound’s action can be affected by the pH of the environment, with optimal activity observed under physiological conditions .
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzaldehydes can participate in various chemical reactions, including nucleophilic substitution and oxidation
Cellular Effects
It has been suggested that nitrobenzaldehydes may have potential effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nitrobenzaldehydes can participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that nitrobenzaldehydes can participate in various chemical reactions, and these reactions could potentially change over time
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-amino-benzaldehyde. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Reduction: 2-Amino-4-aminobenzaldehyde.
Oxidation: 2-Amino-4-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
2-Amino-4-nitrobenzaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-5-nitrobenzaldehyde
- 2-Amino-3-nitrobenzaldehyde
- 4-Amino-2-nitrobenzaldehyde
Comparison: 2-Amino-4-nitrobenzaldehyde is unique due to the specific positioning of the amino and nitro groups on the benzaldehyde ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound exhibits distinct chemical behavior and applications, making it valuable in specific research and industrial contexts .
Biological Activity
2-Amino-4-nitrobenzaldehyde is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is an aromatic aldehyde characterized by the presence of an amino group and a nitro group on the benzene ring. Its chemical structure can be represented as follows:
This compound exhibits properties that make it a candidate for various biological applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. A study assessing its efficacy against various bacterial strains revealed the following Minimum Inhibitory Concentrations (MIC):
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antibacterial agents in response to rising antibiotic resistance.
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported its effects on oral squamous cell carcinoma (OSCC) with an IC50 value of 446.68 µg/mL against TSCCF cells. The compound induced apoptosis as evidenced by DAPI staining, which showed significant nuclear fragmentation in treated cells compared to untreated controls.
Case Study: Apoptotic Induction
In vitro assays demonstrated that treatment with this compound led to:
- Increased Apoptosis : The percentage of apoptotic cells increased significantly at higher concentrations.
- Cell Viability Reduction : TSCCF cell viability decreased markedly, while normal human gingival fibroblasts (NHGF) exhibited less sensitivity.
This differential effect underscores the potential of this compound as a selective anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Studies have shown that modifications to the nitro and amino groups can enhance or diminish its biological efficacy. For instance, increasing lipophilicity often correlates with improved antimicrobial activity, while steric hindrance can reduce cytotoxic effects against non-cancerous cells.
Properties
IUPAC Name |
2-amino-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVANZONLCMNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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